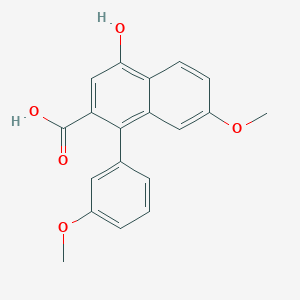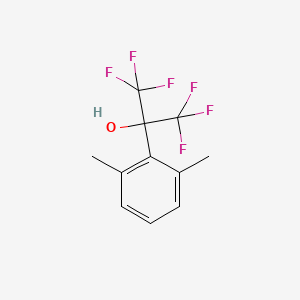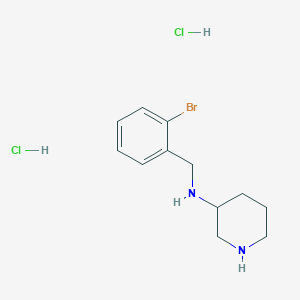
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the formation of the phenothiazine core, followed by the introduction of formyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antipsychotic and antihistaminic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The formyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. The phenothiazine core can interact with neurotransmitter receptors, enzymes, and other proteins, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-Formylphenyl-N-phenylcarbamate: Known for its antimicrobial activity and used in the synthesis of biologically active compounds.
Uniqueness
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is unique due to its dual formyl groups and phenothiazine core, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C21H13NO3S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
10-(4-formylphenyl)phenothiazine-3,7-dicarbaldehyde |
InChI |
InChI=1S/C21H13NO3S/c23-11-14-1-5-17(6-2-14)22-18-7-3-15(12-24)9-20(18)26-21-10-16(13-25)4-8-19(21)22/h1-13H |
Clave InChI |
OYVYUFVEQXLKGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)N2C3=C(C=C(C=C3)C=O)SC4=C2C=CC(=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)


![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)

![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)

![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)





